PDM2

Description

Properties

IUPAC Name |

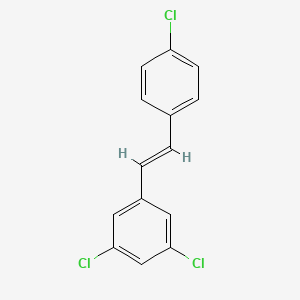

1,3-dichloro-5-[(E)-2-(4-chlorophenyl)ethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl3/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h1-9H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMYNPQVCVQVODQ-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Biological Properties of PDLIM2

For Researchers, Scientists, and Drug Development Professionals

Introduction

PDZ and LIM domain 2 (PDLIM2), also known as Mystique or SLIM, is a multifaceted protein that plays a critical role in cellular architecture, signal transduction, and gene expression.[1][2][3][4] Initially identified for its involvement in cytoskeleton organization, PDLIM2 has emerged as a key regulator of pivotal signaling pathways, including NF-κB, STAT3, and β-catenin.[1] Its functional duality as both a tumor suppressor and a context-dependent promoter of metastasis has garnered significant interest in the fields of oncology and immunology. This technical guide provides a comprehensive overview of the core biological properties of PDLIM2, with a focus on quantitative data, detailed experimental protocols, and the visualization of its intricate signaling networks.

Core Biological Properties

Structure and Domains

PDLIM2 is characterized by the presence of two distinct functional domains: an N-terminal PDZ domain and a C-terminal LIM domain.

-

PDZ Domain: This domain is crucial for protein-protein interactions, enabling PDLIM2 to act as a scaffold by binding to the C-terminal motifs of its partner proteins. This interaction is fundamental to its role in localizing proteins to the actin cytoskeleton.

-

LIM Domain: The LIM domain is a zinc-finger structure that mediates protein-protein interactions and is implicated in the nuclear functions of PDLIM2, including its potential E3 ubiquitin ligase activity.

Subcellular Localization and Expression

PDLIM2 exhibits dynamic subcellular localization, being found in both the cytoplasm and the nucleus. Its distribution is regulated by cellular context and signaling cues. In the cytoplasm, it associates with the actin cytoskeleton at focal adhesions. Nuclear translocation is stimulated by factors such as insulin-like growth factor-1 (IGF-1) and Transforming Growth Factor-β (TGF-β).

Tissue expression analysis reveals that PDLIM2 is broadly expressed, with the highest levels observed in the heart and moderate levels in the spleen, kidneys, and testes. In the context of cancer, its expression is often downregulated in primary tumors but can be elevated in metastatic lesions.

Function

PDLIM2's functions are diverse and context-dependent:

-

Cytoskeletal Organization: It plays a crucial role in cell adhesion, migration, and the maintenance of cell polarity through its interaction with the actin cytoskeleton.

-

E3 Ubiquitin Ligase Activity: PDLIM2 is a putative E3 ubiquitin ligase that targets key transcription factors for proteasomal degradation, thereby terminating their activity. This function is central to its role as a negative regulator of inflammatory and oncogenic signaling.

-

Dual Role in Cancer: PDLIM2's role in cancer is complex. In many cancers, it acts as a tumor suppressor by inhibiting the pro-survival and proliferative signaling of NF-κB and STAT3. Conversely, in certain contexts, such as triple-negative breast cancer, cytoplasmic PDLIM2 can promote β-catenin activity and contribute to a pro-metastatic phenotype.

-

Immune Regulation: PDLIM2 is a critical modulator of immune responses. It restricts the differentiation of Th1 and Th17 cells and prevents excessive inflammation by terminating NF-κB and STAT3 signaling in immune cells. Its expression is often repressed during viral infections.

Quantitative Data Presentation

The following tables summarize quantitative and semi-quantitative data on PDLIM2's expression and its impact on signaling pathways and cellular phenotypes.

| Parameter | Cell Line/Tissue | Condition | Quantitative Value | Reference |

| PDLIM2 Protein Expression | DU145 Prostate Cancer Cells | shRNA-mediated knockdown | ~60% reduction | |

| p65 (NF-κB) Protein Level | shPDLIM2 DU145 Cells | Basal | +1.24-fold increase | |

| E-cadherin mRNA Expression | shPDLIM2 DU145 Cells | Basal | Significant increase | |

| β-catenin Protein Level | shPDLIM2 DU145 Cells | Basal | Increased | |

| c-Myc, c-Jun, Cyclin D1 mRNA | shPDLIM2 DU145 Cells | Basal | Reduced expression | |

| PDLIM2 Protein Expression | Triple-Negative Breast Cancer (TNBC) | Tumor tissue | Present in ~60% of tumors | |

| PDLIM2 Protein Expression | Other Breast Cancer Subtypes | Tumor tissue | Present in ~20% of tumors |

Signaling Pathways

PDLIM2 is a critical node in several major signaling pathways, where it primarily functions as a negative regulator through its E3 ligase activity.

PDLIM2 in the NF-κB Signaling Pathway

PDLIM2 acts as a crucial terminator of NF-κB activation. In the nucleus, it directly binds to the p65 (RelA) subunit of NF-κB, promoting its polyubiquitination and subsequent degradation by the proteasome. This action is essential for preventing excessive and prolonged inflammatory responses. PDLIM2 can synergize with another LIM domain protein, PDLIM7, to enhance the degradation of p65.

Caption: PDLIM2-mediated regulation of the NF-κB signaling pathway.

PDLIM2 in the STAT3 Signaling Pathway

PDLIM2 also negatively regulates the STAT3 signaling pathway. It functions as a nuclear ubiquitin E3 ligase for STAT3, promoting its polyubiquitination and subsequent degradation. This is particularly important in the context of T helper 17 (Th17) cell development and granulomatous inflammation, where unchecked STAT3 activity can be pathogenic. In alveolar macrophages, downregulation of PDLIM2 leads to constitutive STAT3 activation, promoting a pro-tumorigenic environment.

Caption: PDLIM2-mediated regulation of the STAT3 signaling pathway.

PDLIM2 in the β-Catenin Signaling Pathway

The role of PDLIM2 in the β-catenin pathway is context-dependent. In hepatocellular carcinoma, PDLIM2 can negatively regulate β-catenin and act as a tumor suppressor. However, in triple-negative breast cancer, cytoplasmic PDLIM2 is associated with increased levels and transcriptional activity of β-catenin, promoting a pro-oncogenic phenotype. This highlights the importance of subcellular localization in determining PDLIM2's function.

Caption: Context-dependent regulation of the β-catenin pathway by PDLIM2.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the biological properties of PDLIM2.

Immunoprecipitation and Western Blotting

This protocol is used to study the interaction between PDLIM2 and its binding partners.

Materials:

-

Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 0.2% Triton X-100, 10% glycerol, supplemented with protease and phosphatase inhibitors.

-

Anti-PDLIM2 antibody

-

Antibody against the protein of interest

-

Protein A/G magnetic beads or agarose beads

-

Wash Buffer: Same as lysis buffer

-

SDS-PAGE loading buffer

-

Nitrocellulose membrane

-

Primary and secondary antibodies for Western blotting

Procedure:

-

Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.

-

Pre-clearing (Optional): Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with 2-3 µg of the primary antibody (e.g., anti-PDLIM2) overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 3 hours at 4°C.

-

Washing: Pellet the beads and wash them three times with ice-cold lysis buffer.

-

Elution: Resuspend the beads in SDS-PAGE loading buffer and boil for 5-10 minutes to elute the protein complexes.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a nitrocellulose membrane, and probe with primary antibodies against PDLIM2 and the suspected interacting protein.

shRNA-mediated Gene Knockdown

This protocol is used to study the functional consequences of reduced PDLIM2 expression.

Materials:

-

shRNA-encoding vectors targeting PDLIM2 and a non-targeting scramble control.

-

Lentiviral or retroviral packaging system.

-

Target cell line (e.g., DU145 prostate cancer cells).

-

Puromycin or other selection antibiotic.

-

Reagents for Western blotting and qRT-PCR.

Procedure:

-

Vector Production: Co-transfect the shRNA vector with packaging plasmids into a packaging cell line (e.g., HEK293T) to produce viral particles.

-

Transduction: Infect the target cells with the viral supernatant containing the shRNA constructs.

-

Selection: Select for stably transduced cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.

-

Validation of Knockdown: Expand the resistant cell clones and validate the knockdown of PDLIM2 expression by Western blotting and qRT-PCR.

-

Functional Assays: Use the validated knockdown and control cell lines for functional assays, such as proliferation, migration, and invasion assays.

In Vitro Ubiquitination Assay

This protocol is used to assess the E3 ubiquitin ligase activity of PDLIM2 towards a specific substrate.

Materials:

-

Recombinant E1 ubiquitin-activating enzyme.

-

Recombinant E2 ubiquitin-conjugating enzyme.

-

Recombinant ubiquitin.

-

Recombinant purified PDLIM2 (E3 ligase).

-

Recombinant purified substrate protein.

-

Ubiquitination reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 2 mM DTT).

-

SDS-PAGE and Western blotting reagents.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, ubiquitin, ATP, and the substrate protein in the ubiquitination reaction buffer.

-

Initiate Reaction: Add the E3 ligase (PDLIM2) to the reaction mixture to start the ubiquitination process.

-

Incubation: Incubate the reaction at 30-37°C for 1-2 hours.

-

Termination: Stop the reaction by adding SDS-PAGE loading buffer.

-

Analysis: Separate the reaction products by SDS-PAGE and perform a Western blot using an antibody against the substrate protein to detect the appearance of higher molecular weight ubiquitinated forms. An anti-ubiquitin antibody can also be used to confirm ubiquitination.

NF-κB Luciferase Reporter Assay

This protocol is used to quantify the effect of PDLIM2 on NF-κB transcriptional activity.

Materials:

-

NF-κB luciferase reporter plasmid (containing NF-κB response elements driving firefly luciferase expression).

-

A control plasmid with a constitutively active promoter driving Renilla luciferase expression (for normalization).

-

Cell line of interest.

-

Transfection reagent.

-

Dual-luciferase reporter assay system.

-

Luminometer.

Procedure:

-

Transfection: Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.

-

PDLIM2 Modulation: Co-transfect with a PDLIM2 expression vector or use cells with stable PDLIM2 knockdown.

-

Stimulation: After 24-48 hours, stimulate the cells with an NF-κB activator (e.g., TNFα) for a defined period.

-

Cell Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysate using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold induction of NF-κB activity relative to the unstimulated control.

Experimental Workflow Visualization

Caption: Workflow for studying PDLIM2 function using shRNA-mediated knockdown.

Conclusion

PDLIM2 is a pivotal protein with diverse and context-dependent biological functions. Its role as a scaffold protein in the cytoskeleton and as a putative E3 ubiquitin ligase in the nucleus places it at the crossroads of cellular architecture and signal transduction. The intricate regulation of key signaling pathways such as NF-κB, STAT3, and β-catenin by PDLIM2 underscores its importance in health and disease, particularly in cancer and immunology. The dual nature of PDLIM2 as both a tumor suppressor and a pro-metastatic factor highlights the complexity of its biological roles and suggests that its therapeutic targeting will require a nuanced understanding of its context-specific activities. Further research into the precise mechanisms of its E3 ligase activity and the factors governing its subcellular localization will be crucial for developing effective therapeutic strategies that modulate PDLIM2 function for the treatment of a range of human diseases.

References

- 1. PDLIM2 regulates transcription factor activity in epithelial-to-mesenchymal transition via the COP9 signalosome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

PDM2 as a Resveratrol Analog for Aryl Hydrocarbon Receptor (AhR) Inhibition: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor implicated in a variety of physiological and pathological processes, including xenobiotic metabolism, immune regulation, and carcinogenesis. Consequently, the development of potent and selective AhR modulators is of significant interest for therapeutic intervention. Resveratrol, a naturally occurring polyphenol, is a well-known, albeit moderately potent, AhR antagonist. This technical guide provides a comprehensive overview of PDM2 (3,5,4'-trichlorostilbene), a synthetic analog of resveratrol, which exhibits significantly enhanced potency and selectivity as an AhR inhibitor. This document details the mechanism of action of this compound, presents its binding affinity data in a comparative context with resveratrol, and provides detailed experimental protocols for its characterization and evaluation.

Introduction

The aryl hydrocarbon receptor (AhR) is a cytosolic transcription factor that, upon binding to a diverse range of ligands, translocates to the nucleus.[1] In the nucleus, it forms a heterodimer with the AhR nuclear translocator (ARNT), which then binds to xenobiotic responsive elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation.[2] A key target gene is Cytochrome P450 1A1 (CYP1A1), an enzyme involved in the metabolism of xenobiotics.[3] While this pathway is crucial for detoxification, its aberrant activation by environmental toxins or endogenous ligands can contribute to various diseases.

Resveratrol (3,5,4'-trihydroxystilbene), a natural compound found in grapes and other plants, has been identified as a competitive antagonist of the AhR.[1] It inhibits the transactivation of dioxin-inducible genes, such as CYP1A1.[1] However, the therapeutic potential of resveratrol is limited by its relatively low potency. This has driven the development of synthetic analogs with improved pharmacological properties. This compound, a chlorinated derivative of resveratrol, has emerged as a highly potent and selective AhR antagonist. By replacing the hydroxyl groups of resveratrol with chlorine atoms, this compound exhibits a dramatically increased affinity for the AhR while having no affinity for the estrogen receptor (ER), a common off-target for stilbene-based compounds. This guide focuses on the technical aspects of this compound as a tool for AhR inhibition.

Mechanism of Action

This compound functions as a competitive antagonist of the aryl hydrocarbon receptor. Its mechanism of action involves the following key steps:

-

Direct Binding to AhR: this compound directly binds to the ligand-binding pocket of the cytosolic AhR. This binding is characterized by a high affinity, as indicated by its low nanomolar inhibition constant (Ki).

-

Inhibition of Ligand-Induced Activation: By occupying the ligand-binding pocket, this compound prevents the binding of AhR agonists, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) or other xenobiotics.

-

Prevention of Nuclear Translocation and DNA Binding: Consequently, the AhR remains in its inactive cytosolic complex and does not translocate to the nucleus. This prevents the formation of the AhR-ARNT heterodimer and its subsequent binding to XREs on the DNA.

-

Downregulation of Target Gene Expression: The inhibition of AhR-ARNT binding to XREs leads to the suppression of the transcriptional activation of AhR target genes, most notably CYP1A1.

The overall signaling pathway and the point of inhibition by this compound are illustrated in the following diagram.

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway and Inhibition by this compound.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound and its parent compound, resveratrol, for easy comparison.

Table 1: AhR Binding Affinity and Potency

| Compound | Chemical Structure | Ki for AhR (nM) | IC50 for AhR Inhibition (µM) | Selectivity |

| This compound | 3,5,4'-trichlorostilbene | 1.2 ± 0.4 | Not Reported | No affinity for Estrogen Receptor (ER) |

| Resveratrol | 3,5,4'-trihydroxystilbene | ~10-20 (estimated) | 6 | Binds to ER |

Note: The Ki for resveratrol is an estimation based on its lower potency compared to this compound. The IC50 value for resveratrol is from a study on its ability to inhibit AhR-related effects.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize and evaluate this compound as an AhR inhibitor.

Synthesis and Characterization of this compound (3,5,4'-trichlorostilbene)

While the full, detailed synthesis from the original publication by de Medina et al. (2005) is not publicly available, a general synthetic approach for stilbene analogs can be outlined based on common organic chemistry reactions. A plausible synthesis would involve a Wittig or Horner-Wadsworth-Emmons reaction.

Workflow for this compound Synthesis and Characterization

Caption: General workflow for the synthesis and characterization of this compound.

Protocol:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 4-chlorobenzylphosphonium salt in a suitable anhydrous solvent (e.g., tetrahydrofuran).

-

Ylide Formation: Add a strong base (e.g., n-butyllithium or sodium hydride) dropwise at a low temperature (e.g., 0 °C or -78 °C) to generate the corresponding ylide.

-

Aldehyde Addition: Slowly add a solution of 3,5-dichlorobenzaldehyde in the same anhydrous solvent to the ylide solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until completion, monitored by thin-layer chromatography (TLC).

-

Quenching and Extraction: Quench the reaction with water or a saturated ammonium chloride solution. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the this compound.

-

Characterization:

-

NMR Spectroscopy: Record ¹H and ¹³C NMR spectra to confirm the chemical structure and stereochemistry (trans-stilbene).

-

Mass Spectrometry: Obtain a mass spectrum (e.g., using electrospray ionization) to confirm the molecular weight of this compound (C₁₄H₉Cl₃, MW: 283.58 g/mol ).

-

Competitive Radioligand Binding Assay for AhR

This assay is used to determine the binding affinity (Ki) of this compound for the AhR by measuring its ability to compete with a radiolabeled AhR ligand.

Workflow for Competitive Radioligand Binding Assay

Caption: Workflow for the competitive radioligand binding assay.

Protocol:

-

Preparation of Cytosol: Prepare a cytosolic fraction from a suitable source rich in AhR (e.g., guinea pig liver or cultured cells) by homogenization and ultracentrifugation. Determine the protein concentration of the cytosol.

-

Incubation: In a series of tubes, incubate a fixed amount of the cytosolic extract with a constant concentration of a radiolabeled AhR agonist (e.g., [³H]TCDD) and increasing concentrations of unlabeled this compound. Include control tubes for total binding (radioligand only) and non-specific binding (radioligand plus a large excess of a non-radioactive AhR ligand).

-

Equilibrium: Incubate the mixture at an appropriate temperature (e.g., 4 °C or room temperature) for a sufficient time to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Separate the AhR-bound radioligand from the free radioligand. This can be achieved by methods such as hydroxylapatite (HAP) assay or dextran-coated charcoal adsorption.

-

Quantification of Radioactivity: Measure the radioactivity in the bound fraction using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the this compound concentration. Use non-linear regression analysis to fit the data to a one-site competition model and calculate the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

AhR-Dependent Luciferase Reporter Gene Assay

This cell-based functional assay measures the ability of this compound to inhibit the transcriptional activity of the AhR in response to an agonist.

Workflow for Luciferase Reporter Gene Assay

Caption: Workflow for the AhR-dependent luciferase reporter gene assay.

Protocol:

-

Cell Culture: Culture a suitable cell line (e.g., HepG2 or MCF-7) that has been stably transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple XREs.

-

Cell Seeding: Seed the cells into a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with a fixed, sub-maximal concentration of an AhR agonist (e.g., TCDD) in the presence of increasing concentrations of this compound. Include control wells with vehicle, agonist alone, and this compound alone.

-

Incubation: Incubate the cells for a period sufficient to allow for gene transcription and protein expression (e.g., 18-24 hours).

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.

-

Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., total protein concentration or a co-transfected control reporter). Plot the percentage of inhibition of agonist-induced luciferase activity as a function of the this compound concentration. Determine the IC50 value from the dose-response curve.

CYP1A1 Activity Assay (EROD Assay)

This assay measures the enzymatic activity of CYP1A1, a key downstream target of AhR activation. This compound's inhibitory effect on AhR can be quantified by its ability to suppress agonist-induced CYP1A1 activity.

Workflow for EROD Assay

Caption: Workflow for the Ethoxyresorufin-O-deethylase (EROD) assay.

Protocol:

-

Cell Culture and Treatment: Culture cells (e.g., HepG2) and treat them with an AhR agonist (e.g., TCDD) with and without various concentrations of this compound for a period sufficient to induce CYP1A1 expression (e.g., 24-48 hours).

-

Preparation of Cell Lysates or Microsomes: After treatment, prepare cell lysates or microsomal fractions from the cells.

-

EROD Assay: In a 96-well plate, add the cell lysate or microsomes to a reaction buffer containing 7-ethoxyresorufin.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding NADPH.

-

Fluorescence Measurement: Measure the increase in fluorescence over time as 7-ethoxyresorufin is converted to the fluorescent product, resorufin. Use a fluorescence plate reader with appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the rate of resorufin formation, which is proportional to the CYP1A1 activity. Determine the extent to which this compound inhibits the agonist-induced EROD activity.

Conclusion

This compound stands out as a potent and selective resveratrol analog for the inhibition of the aryl hydrocarbon receptor. Its high binding affinity and specificity make it a valuable tool for researchers studying the physiological and pathological roles of the AhR. The experimental protocols detailed in this guide provide a framework for the synthesis, characterization, and functional evaluation of this compound, facilitating its use in drug discovery and development programs targeting the AhR signaling pathway. The clear superiority of this compound over resveratrol in terms of AhR antagonism underscores the potential of targeted chemical modifications to enhance the therapeutic utility of natural products.

References

Foundational Research on PDM2 as a Selective Aryl Hydrocarbon Receptor Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on PDM2, a potent and selective small molecule antagonist of the Aryl Hydrocarbon Receptor (AhR) signaling pathway. It is designed to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and experimental workflows.

Introduction to the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a pivotal role in mediating cellular responses to a wide array of environmental and endogenous signals.[1][2] As a member of the basic helix-loop-helix/Per-ARNT-Sim (bHLH/PAS) family of proteins, the AhR is involved in diverse physiological and pathological processes, including xenobiotic metabolism, immune regulation, and cell differentiation.[3][4]

In its inactive state, the AhR resides in the cytoplasm as part of a protein complex that includes Heat Shock Protein 90 (HSP90), AhR-interacting protein (AIP, also known as XAP2), and p23.[1] Upon binding to a ligand, such as the prototypical agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the AhR undergoes a conformational change. This change facilitates its translocation into the nucleus, where it dissociates from its chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT). The AhR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation. A key target gene of the AhR signaling pathway is Cytochrome P450 1A1 (CYP1A1), an enzyme involved in the metabolism of many AhR ligands.

The dysregulation of the AhR signaling pathway has been implicated in various diseases, making it an attractive target for therapeutic intervention. The development of selective AhR modulators, including antagonists like this compound, offers a promising avenue for treating conditions associated with aberrant AhR activity.

This compound: A Potent and Selective AhR Antagonist

This compound (1,3-dichloro-5-[(1E)-2-(4-chlorophenyl)ethenyl]-benzene; CAS 688348-25-6) is a stilbene derivative that has been identified as a potent and selective antagonist of the Aryl Hydrocarbon Receptor. Its discovery and initial characterization were first reported by de Medina and colleagues in 2005.

Mechanism of Action

This compound functions as a competitive antagonist of the AhR. It binds to the ligand-binding pocket of the AhR, thereby preventing the binding of agonist ligands. This inhibition of agonist binding prevents the subsequent conformational changes, nuclear translocation, dimerization with ARNT, and transcriptional activation of AhR target genes. The foundational research indicates that this compound is highly selective for the AhR and does not exhibit significant affinity for the estrogen receptor (ER), highlighting its potential as a specific tool for studying and modulating AhR signaling.

Quantitative Data for this compound

The following table summarizes the key quantitative data from the foundational research on this compound.

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Ki) | 1.2 ± 0.4 nM | Mouse Hepa-1c1c7 cell cytosol | de Medina et al., 2005 |

| Receptor Selectivity | No measurable affinity for ER | Human ERα | de Medina et al., 2005 |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the foundational research of this compound and the AhR signaling pathway.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound (like this compound) for the AhR by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Test compound (e.g., this compound)

-

Radiolabeled AhR ligand (e.g., [³H]TCDD)

-

Cytosolic extracts from cells expressing AhR (e.g., mouse Hepa-1c1c7 cells)

-

Hydroxylapatite (HAP)

-

Scintillation cocktail

-

Scintillation counter

-

Appropriate buffers (e.g., Tris-EDTA buffer)

Procedure:

-

Prepare cytosolic extracts from a suitable cell line (e.g., Hepa-1c1c7) known to express high levels of AhR.

-

In a series of tubes, incubate a fixed concentration of the radiolabeled ligand (e.g., 1 nM [³H]TCDD) with the cytosolic extract in the presence of increasing concentrations of the unlabeled test compound (this compound).

-

Incubate the mixture for a sufficient time to reach equilibrium (e.g., 16-18 hours at 4°C).

-

To separate bound from unbound radioligand, add a hydroxylapatite (HAP) slurry to each tube. HAP binds the receptor-ligand complex.

-

Incubate for 30 minutes at 4°C with intermittent vortexing.

-

Wash the HAP pellet multiple times with buffer to remove unbound radioligand.

-

Elute the bound radioligand from the HAP pellet.

-

Add a scintillation cocktail to the eluted samples and measure the radioactivity using a scintillation counter.

-

Plot the percentage of specific binding of the radioligand as a function of the concentration of the test compound.

-

Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Determine the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

AhR-Dependent Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to either activate or inhibit the transcriptional activity of the AhR.

Materials:

-

A cell line stably or transiently transfected with an AhR-responsive luciferase reporter plasmid (e.g., containing XREs upstream of a minimal promoter driving luciferase expression).

-

Test compound (this compound)

-

AhR agonist (e.g., TCDD)

-

Cell culture reagents

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the reporter cells in a 96-well plate and allow them to attach overnight.

-

To assess antagonist activity, pre-treat the cells with increasing concentrations of the test compound (this compound) for a specified time (e.g., 1 hour).

-

Add a fixed concentration of an AhR agonist (e.g., 1 nM TCDD) to the wells containing the test compound. Include control wells with agonist alone and vehicle control.

-

Incubate the cells for a period sufficient to induce luciferase expression (e.g., 4-24 hours).

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of inhibition of agonist-induced luciferase activity for each concentration of the test compound.

-

Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.

Western Blot Analysis for AhR and Target Proteins

This technique is used to detect and quantify the levels of specific proteins, such as AhR, ARNT, or the downstream target protein CYP1A1, in cell lysates.

Materials:

-

Cell lysates from cells treated with test compounds.

-

SDS-PAGE gels and electrophoresis apparatus.

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose).

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies specific for the proteins of interest (e.g., anti-AhR, anti-ARNT, anti-CYP1A1).

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Prepare total cell lysates from cells treated with the desired compounds.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane.

-

Block the membrane with a blocking buffer to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein.

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane to remove unbound secondary antibody.

-

Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities to determine the relative protein levels.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the core AhR signaling pathway, the mechanism of this compound antagonism, and the workflows of the key experimental protocols.

Caption: Canonical AhR signaling pathway and the antagonistic action of this compound.

Caption: Workflow for the competitive radioligand binding assay.

Caption: Workflow for the AhR-dependent luciferase reporter gene assay.

Conclusion

This compound represents a valuable tool for the scientific community to probe the intricacies of the Aryl Hydrocarbon Receptor signaling pathway. Its potency and selectivity make it a suitable candidate for in vitro studies aimed at understanding the physiological and pathological roles of AhR. This technical guide provides the foundational knowledge, quantitative data, and detailed experimental protocols necessary for researchers to effectively utilize this compound in their investigations and to further the development of novel therapeutics targeting the AhR pathway. As research in this area continues, a deeper understanding of the therapeutic potential of AhR antagonists like this compound is anticipated.

References

- 1. Regulation of the immune response by the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflammatory diseases [frontiersin.org]

- 3. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The complex biology of aryl hydrocarbon receptor activation in cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Investigation of PDM2 in Toxicology Studies: A Search for Evidence

A preliminary investigation into the toxicology of a substance designated "PDM2" reveals a significant challenge in identifying relevant scientific data. Extensive searches for "preliminary toxicology studies of this compound" and related terms have consistently yielded information pertaining to the Psychodynamic Diagnostic Manual, 2nd Edition (PDM-2) , a clinical tool used for personality assessment and diagnosis in the field of mental health.

The search results do not contain any information regarding a chemical compound, drug, or other substance referred to as "this compound" that has undergone toxicological evaluation. Literature associated with "this compound" focuses on its application in clinical psychology and psychiatry, including its diagnostic axes and frameworks for understanding personality and mental functioning.

Due to the complete absence of toxicological data for a substance named "this compound" in the public domain, it is not possible to fulfill the request for an in-depth technical guide on its toxicology. This includes the inability to provide:

-

Quantitative Data: No LD50 values, No Observed Adverse Effect Levels (NOAELs), or other quantitative measures of toxicity for "this compound" were found.

-

Experimental Protocols: No methodologies for toxicological assays related to "this compound" could be located.

-

Signaling Pathways: Information on the molecular or cellular mechanisms of toxicity for a substance named "this compound" is not available.

Therefore, the creation of summary tables and Graphviz diagrams as requested is not feasible.

It is crucial for researchers, scientists, and drug development professionals to ensure the correct identification of a substance when investigating its toxicological profile. If "this compound" is an internal or alternative designation for a specific compound, further clarification on its chemical identity is necessary to conduct a meaningful search for relevant toxicological information. Without such clarification, a preliminary investigation into the toxicology of "this compound" cannot proceed.

The Discovery of PDM2: A High-Affinity Aryl Hydrocarbon Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that has garnered significant interest as a therapeutic target in a range of diseases, including cancer and inflammatory disorders. The discovery of potent and selective AhR antagonists is a critical step in modulating the activity of this receptor for therapeutic benefit. This technical guide provides a comprehensive overview of the discovery and characterization of PDM2, a high-affinity AhR antagonist derived from a series of stilbene derivatives of resveratrol.

Quantitative Data Summary

This compound, also identified as compound 4b in the primary literature, emerged from a study focused on developing selective AhR modulators with improved affinity and selectivity over resveratrol. The key quantitative data for this compound and its analogs are summarized below.

| Compound | Designation | AhR Binding Affinity (Ki, nM) | Estrogen Receptor (ER) Affinity | Activity Profile |

| This compound | 4b | 1.2 ± 0.4 | No Affinity | Antagonist |

| Analog 1 | 4e | 2.1 | No Affinity | Antagonist |

| Analog 2 | 4j | 1.4 | No Affinity | Antagonist |

| Agonist Control | 4i | 0.2 | No Affinity | Agonist |

Data sourced from de Medina et al., Journal of Medicinal Chemistry, 2005.[1][2]

Core Signaling Pathway and Antagonism

The canonical AhR signaling pathway is initiated by the binding of a ligand to the cytosolic AhR, which is complexed with chaperone proteins. Upon ligand binding, the complex translocates to the nucleus, where the AhR dissociates from its chaperones and heterodimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) in the promoter regions of target genes, leading to their transcription.

This compound and related stilbene antagonists act by competitively binding to the ligand-binding pocket of the AhR. This binding event still allows for the nuclear translocation of the AhR and its binding to DREs. However, the conformation of the AhR when bound to an antagonist like this compound is such that it fails to effectively recruit the necessary co-activators for transcriptional activation. This results in the inhibition of the expression of AhR target genes.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments used in the characterization of this compound as a high-affinity AhR antagonist.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the AhR.

Experimental Workflow:

Detailed Protocol:

-

Receptor Preparation:

-

Prepare a cytosolic fraction from a suitable source expressing the AhR (e.g., guinea pig hepatic cytosol).

-

Determine the protein concentration of the cytosol preparation.

-

-

Incubation:

-

In a reaction tube, combine the cytosolic preparation, a fixed concentration of a high-affinity radiolabeled AhR ligand (e.g., 2 nM [³H]TCDD), and varying concentrations of the unlabeled test compound (this compound).

-

Incubate the mixture for a defined period (e.g., 18-24 hours) at a controlled temperature (e.g., 4°C) to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Add a dextran-coated charcoal suspension to the incubation mixture. The charcoal will adsorb the unbound radioligand.

-

Incubate for a short period (e.g., 30 minutes) at 4°C.

-

Centrifuge the tubes to pellet the charcoal with the adsorbed free radioligand.

-

-

Quantification and Analysis:

-

Carefully collect the supernatant, which contains the receptor-bound radioligand.

-

Measure the radioactivity in the supernatant using a liquid scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

-

AhR-Dependent Luciferase Reporter Gene Assay

This cell-based assay is used to determine the functional activity of a compound as an AhR agonist or antagonist by measuring the expression of a reporter gene under the control of AhR-responsive elements.

Experimental Workflow:

Detailed Protocol:

-

Cell Culture and Plating:

-

Culture a suitable cell line (e.g., human hepatoma HepG2 cells) that has been stably transfected with a plasmid containing a luciferase reporter gene driven by a promoter with multiple Dioxin Response Elements (DREs).

-

Plate the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

For Antagonist Activity: Treat the cells with a fixed, sub-maximal concentration of a known AhR agonist (e.g., 1 nM TCDD) in the presence of increasing concentrations of this compound. Include appropriate controls (vehicle alone, agonist alone).

-

For Agonist Activity: Treat the cells with increasing concentrations of this compound alone.

-

-

Incubation:

-

Incubate the treated cells for a period sufficient to allow for gene transcription and translation (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO₂.

-

-

Cell Lysis and Luminescence Measurement:

-

Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).

-

Add a cell lysis buffer to each well and incubate according to the manufacturer's instructions to lyse the cells and release the luciferase enzyme.

-

Transfer the cell lysate to a luminometer-compatible plate.

-

Add the luciferase substrate to each well.

-

Immediately measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to the protein concentration in each well, if necessary.

-

For antagonist activity, plot the percentage of agonist-induced luciferase activity against the logarithm of the this compound concentration to determine the IC50 value.

-

Conclusion

The discovery of this compound as a high-affinity, selective AhR antagonist represents a significant advancement in the development of tools to probe AhR biology and as a potential therapeutic agent. Its stilbene-based structure, derived from resveratrol, provides a promising scaffold for further drug development. The experimental protocols detailed in this guide provide a robust framework for the identification and characterization of novel AhR modulators.

References

The Indirect Role of Polo-like Kinase 2 in Modulating Dioxin and Xenobiotic Responses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cellular response to dioxins and other xenobiotics is a complex process primarily mediated by the Aryl Hydrocarbon Receptor (AHR). Upon activation by ligands such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and initiates the transcription of a battery of genes, including cytochrome P450 enzymes like CYP1A1, which are involved in xenobiotic metabolism. While the core AHR signaling pathway is well-characterized, the regulatory networks that modulate its activity are still being elucidated. This technical guide explores the emerging, indirect role of Polo-like Kinase 2 (PLK2) in influencing the AHR-mediated response to dioxins and xenobiotics. Evidence suggests that PLK2 does not directly block AHR signaling but rather modulates it through crosstalk with key cellular stress and tumor suppressor pathways, namely those involving the tumor suppressor p53 and the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2). This guide provides an in-depth overview of the signaling interplay, quantitative data from relevant studies, and detailed experimental protocols to facilitate further research in this area.

Introduction to Xenobiotic Response and the AHR Pathway

Xenobiotics are foreign chemical substances not naturally produced by or expected to be present within an organism. The detoxification of xenobiotics is a critical cellular process, typically occurring in three phases to increase their water solubility and facilitate their excretion. The AHR is a ligand-activated transcription factor that plays a central role in sensing and initiating the response to a wide range of environmental contaminants, including dioxins and polycyclic aromatic hydrocarbons.

The canonical AHR signaling pathway is initiated by the binding of a ligand to the cytosolic AHR, which is complexed with chaperone proteins. This binding event triggers the translocation of the AHR to the nucleus, where it dissociates from its chaperones and forms a heterodimer with ARNT. This AHR/ARNT complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation. A key target gene is CYP1A1, which encodes a crucial phase I metabolizing enzyme.

Polo-like Kinase 2 (PLK2): An Indirect Modulator of AHR Signaling

Polo-like kinase 2 (PLK2) is a serine/threonine kinase involved in various cellular processes, including cell cycle regulation, centriole duplication, and response to cellular stress. While direct interaction between PLK2 and the AHR has not been established, a growing body of evidence points to its indirect influence on the AHR pathway through its interactions with p53 and NRF2.

Crosstalk with the p53 Pathway

The tumor suppressor protein p53 is a critical regulator of the cell's response to stress, including DNA damage. Recent studies have revealed a functional link between p53 and AHR signaling. Silencing of p53 has been shown to lead to an increase in the expression of AHR target genes CYP1A1 and CYP1B1.[1] Conversely, overexpression of wild-type p53 can suppress the levels of these genes.[1] PLK2 is a known transcriptional target of p53, and its expression can be induced in response to cellular stress in a p53-dependent manner.[2] This suggests a potential mechanism whereby stress-induced p53 upregulates PLK2, which may in turn contribute to the modulation of AHR activity.

Crosstalk with the NRF2 Pathway

NRF2 is a master regulator of the antioxidant response, controlling the expression of a suite of genes that protect the cell from oxidative stress. There is significant bidirectional crosstalk between the AHR and NRF2 pathways. NRF2 can directly bind to an antioxidant response element (ARE) in the promoter of the Ahr gene, thereby regulating its expression.[3] PLK2 has been identified as a kinase that can directly phosphorylate NRF2 at Serine 40, facilitating its nuclear translocation and activation of its target genes.[2] Given that many xenobiotics induce oxidative stress, PLK2's activation of NRF2 could represent a crucial node in the integrated cellular response, indirectly influencing AHR signaling by modulating the overall redox state of the cell and potentially the expression of AHR itself.

Quantitative Data on Pathway Interactions

The following tables summarize quantitative findings from studies investigating the interplay between PLK2, p53, NRF2, and the AHR pathway.

| Experiment | Cell Line | Treatment/Condition | Observed Effect | Fold Change/Significance | Reference |

| p53 knockdown | NRK52E cells | Cisplatin | Reduced PLK2 levels | - | |

| PLK2 knockdown | NRK52E cells | Cisplatin | Reduced soluble and chromatin-bound NRF2 | - | |

| PLK2 overexpression | NRK52E cells | Cisplatin | Increased soluble and chromatin-bound NRF2 | - | |

| p53 silencing | MSK-Leuk1 cells | - | Increased CYP1A1 and CYP1B1 expression | - | |

| Wild-type p53 overexpression | EB-1 cells (p53 null) | - | Suppressed CYP1A1 and CYP1B1 mRNA and protein | Gene dose-dependent | |

| NRF2 activation (CDDO-IM) | Nrf2+/+ MEFs | - | Induced Ahr, Cyp1a1, and Cyp1b1 transcription | - |

Note: Specific fold changes were not always available in the source abstracts and would require access to the full-text articles.

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling interactions discussed.

Experimental Workflow Diagram

The following diagram outlines a general workflow for investigating the effects of PLK2 on AHR signaling.

Detailed Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: Human hepatoma (HepG2) cells are a common model for studying AHR signaling. Rat kidney epithelial cells (NRK52E) can be used to study stress responses.

-

Culture Conditions: Cells should be maintained in appropriate media (e.g., DMEM for HepG2) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment:

-

Dioxin/Xenobiotic: TCDD is typically used at a concentration of 1-10 nM. Other AHR ligands like benzo[a]pyrene can also be used.

-

PLK2 Inhibition: Small molecule inhibitors of PLK2 can be used. The specific concentration will depend on the inhibitor's IC50 and should be optimized for the cell line.

-

siRNA-mediated Knockdown: For transient knockdown of PLK2, p53, or NRF2, cells can be transfected with specific siRNAs using a suitable transfection reagent (e.g., Lipofectamine). A non-targeting siRNA should be used as a control.

-

Co-Immunoprecipitation (Co-IP)

This technique is used to investigate protein-protein interactions.

-

Cell Lysis: Harvest and lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., anti-PLK2) overnight at 4°C. A control immunoprecipitation with a non-specific IgG antibody should be performed in parallel.

-

Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

-

Analysis: Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein (e.g., anti-NRF2).

Quantitative Real-Time PCR (qPCR)

This method is used to quantify changes in gene expression.

-

RNA Extraction: Isolate total RNA from treated and control cells using a commercial kit.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme.

-

qPCR: Perform qPCR using a qPCR machine and a fluorescent dye (e.g., SYBR Green) with gene-specific primers for CYP1A1, AHR, NRF2, PLK2, and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

DRE/XRE Reporter Gene Assay

This assay measures the transcriptional activity of the AHR/ARNT complex.

-

Transfection: Co-transfect cells with a DRE/XRE-driven luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.

-

Treatment: Treat the transfected cells with the compounds of interest (e.g., TCDD with or without a PLK2 inhibitor).

-

Lysis and Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.

-

Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative AHR transcriptional activity.

Conclusion and Future Directions

The evidence to date suggests that PLK2 is not a direct inhibitor of the AHR pathway. Instead, its role in modulating dioxin and xenobiotic responses appears to be indirect, mediated through its intricate crosstalk with the p53 and NRF2 signaling networks. This positions PLK2 as a potential, albeit indirect, therapeutic target for conditions where AHR signaling is dysregulated. Future research should focus on elucidating the precise molecular mechanisms of this crosstalk, including the identification of specific phosphorylation events and their downstream consequences on AHR activity. Investigating the in vivo relevance of these interactions in animal models of xenobiotic toxicity will be crucial for translating these findings into potential therapeutic strategies. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the complex regulatory landscape of the cellular response to environmental toxins.

References

- 1. p53 Modulates Hsp90 ATPase Activity and Regulates Aryl Hydrocarbon Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plk2-mediated phosphorylation and translocalization of Nrf2 activates anti-inflammation through p53/Plk2/p21cip1 signaling in acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NRF2 Modulates Aryl Hydrocarbon Receptor Signaling: Influence on Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of PDM2: A Selective Aryl Hydrocarbon Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of PDM2, a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR). This compound, a stilbene derivative of resveratrol, has emerged as a significant tool for studying AhR signaling and a potential lead compound for therapeutic development. This document details the quantitative data on this compound and its analogs, the experimental protocols for their evaluation, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to this compound and the Aryl Hydrocarbon Receptor

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating the biological responses to a variety of environmental toxins and endogenous molecules.[1][2] Upon ligand binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic responsive elements (XREs), leading to the transcription of target genes, including various metabolic enzymes.[3][4]

This compound, with the chemical name (E)-1-(4'-chlorophenyl)-2-(3,5-dichlorophenyl)ethene, is a synthetic analog of resveratrol.[5] Unlike resveratrol, which has a broad range of biological targets, this compound was designed to be a selective and high-affinity modulator of AhR. It exhibits potent antagonist activity, making it a valuable chemical probe for elucidating the physiological and pathological roles of AhR.

Structure-Activity Relationship of this compound and its Analogs

The development of this compound was based on systematic modifications of the resveratrol scaffold to enhance AhR affinity and selectivity, particularly to eliminate the affinity for the estrogen receptor (ER). The key findings from the SAR studies are summarized in the table below. The general structure of the synthesized stilbene derivatives is also shown.

General Structure of this compound Analogs

Image showing the general chemical structure of the this compound analogs with R1 and R2 representing the positions for substitutions.

Table 1: AhR Binding Affinities of this compound and Analogs

| Compound | R1 | R2 | AhR Binding Affinity (Ki, nM) | Activity |

| Resveratrol | 4'-OH | 3,5-diOH | >1000 | Weak Antagonist |

| This compound (4b) | 4'-Cl | 3,5-diCl | 1.2 | Antagonist |

| 4j | 4'-OCH3 | 3,5-diCl | 1.4 | Antagonist |

| 4e | 4'-CF3 | 3,5-diCF3 | 2.1 | Antagonist |

| 4i | 4'-CF3 | 3,5-diCl | 0.2 | Agonist |

Data sourced from de Medina et al., Journal of Medicinal Chemistry, 2005.

The SAR data reveals several key insights:

-

Hydroxyl Group Replacement: Replacing the hydroxyl groups of resveratrol with electron-withdrawing groups like chlorine (Cl) or trifluoromethyl (CF3) dramatically increases the affinity for AhR.

-

Halogen Substitution: The presence of chlorine atoms on both phenyl rings is crucial for high-affinity binding. This compound, with three chlorine substituents, is one of the most potent antagonists in the series.

-

Substitution Pattern: The substitution pattern on the phenyl rings influences not only the binding affinity but also the nature of the activity. For instance, compound 4i , with a trifluoromethyl group at the 4'-position and two chlorine atoms at the 3,5-positions, acts as a potent AhR agonist, in contrast to the antagonistic activity of this compound.

-

Selectivity: The replacement of hydroxyl groups with chlorine atoms successfully abolishes any measurable affinity for the estrogen receptor, making this compound a selective AhR modulator.

Experimental Protocols

This section outlines the general methodologies employed in the synthesis and biological evaluation of this compound and its analogs.

General Synthesis of this compound and Analogs

The synthesis of this compound and related stilbene derivatives is typically achieved through a Wittig or Horner-Wadsworth-Emmons reaction. A generalized workflow is depicted below.

Protocol Outline:

-

Preparation of the Ylide Precursor: A substituted benzyl bromide is reacted with triphenylphosphine to form the corresponding phosphonium salt. Alternatively, a benzyl halide can be reacted with a trialkyl phosphite to generate a phosphonate ester for the Horner-Wadsworth-Emmons reaction.

-

Ylide Formation and Olefination: The phosphonium salt or phosphonate ester is treated with a strong base (e.g., n-butyllithium or sodium hydride) to generate the ylide. This ylide is then reacted with a substituted benzaldehyde in an appropriate solvent (e.g., THF or DMF).

-

Work-up and Purification: The reaction mixture is quenched and the crude product is extracted. The final stilbene analog is purified using column chromatography to separate the E and Z isomers and other impurities. The structure and purity are confirmed by spectroscopic methods (NMR, Mass Spectrometry).

Aryl Hydrocarbon Receptor Competitive Binding Assay

The binding affinity of this compound and its analogs to the AhR is determined using a competitive radioligand binding assay.

Protocol Outline:

-

Preparation of Cytosol: Cytosolic extracts containing the AhR are prepared from a suitable source, such as rabbit liver.

-

Competitive Binding: A constant concentration of a high-affinity radioligand for AhR (e.g., [³H]2,3,7,8-tetrachlorodibenzo-p-dioxin, [³H]TCDD) is incubated with the cytosolic preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound or its analogs).

-

Separation of Bound and Free Ligand: After incubation to reach equilibrium, the unbound radioligand is removed, typically by adsorption to dextran-coated charcoal.

-

Quantification: The amount of radioactivity in the supernatant, corresponding to the radioligand bound to the AhR, is measured by liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

AhR-Mediated Reporter Gene Assay

To determine whether a compound acts as an agonist or an antagonist, a reporter gene assay is employed.

Protocol Outline:

-

Cell Culture and Transfection: A suitable cell line (e.g., a human cell line) is transiently or stably transfected with a plasmid containing a luciferase reporter gene under the control of an AhR-responsive promoter (containing XREs).

-

Compound Treatment:

-

Agonist Mode: The transfected cells are treated with increasing concentrations of the test compound.

-

Antagonist Mode: The cells are treated with a known AhR agonist (e.g., TCDD) in the presence of increasing concentrations of the test compound.

-

-

Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.

-

Data Analysis:

-

In agonist mode, an increase in luciferase activity indicates that the compound is an AhR agonist.

-

In antagonist mode, a decrease in the agonist-induced luciferase activity indicates that the compound is an AhR antagonist.

-

AhR Signaling Pathway

The canonical AhR signaling pathway, which is modulated by this compound, is illustrated below.

In the inactive state, AhR resides in the cytoplasm in a complex with chaperone proteins such as Hsp90, XAP2, and p23. Upon binding of an agonist ligand, AhR undergoes a conformational change, dissociates from the chaperone proteins, and translocates into the nucleus. In the nucleus, it forms a heterodimer with the AhR Nuclear Translocator (ARNT). This AhR-ARNT complex then binds to Xenobiotic Responsive Elements (XREs) in the promoter regions of target genes, initiating their transcription. This compound, as an antagonist, binds to the AhR but does not induce the conformational changes necessary for nuclear translocation and subsequent gene activation, thereby blocking the signaling cascade initiated by AhR agonists.

Conclusion

The stilbene derivative this compound is a potent and selective antagonist of the Aryl Hydrocarbon Receptor, developed through a systematic structure-activity relationship study of resveratrol analogs. The key to its high affinity and selectivity lies in the replacement of the hydroxyl groups of resveratrol with chlorine atoms. This modification enhances AhR binding while eliminating estrogen receptor affinity. The detailed experimental protocols for synthesis and biological evaluation provide a framework for the further development of AhR modulators. The understanding of the AhR signaling pathway and the mechanism of action of this compound will facilitate future research into the therapeutic potential of targeting this important receptor in various diseases.

References

- 1. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological properties of new stilbene derivatives of resveratrol as new selective aryl hydrocarbon modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: In Vitro Treatment with the MDM2 Inhibitor Nutlin-3a

Audience: Researchers, scientists, and drug development professionals.

Introduction

Murine double minute 2 (MDM2) is a key negative regulator of the p53 tumor suppressor. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions and promoting unchecked cell proliferation.[1][2] Targeting the MDM2-p53 interaction is a promising strategy in cancer therapy.[3] Nutlin-3a is a potent and selective small-molecule inhibitor of the MDM2-p53 interaction.[4] By occupying the p53-binding pocket of MDM2, Nutlin-3a prevents the degradation of p53, leading to its accumulation and the activation of downstream pathways that can induce cell cycle arrest, senescence, and apoptosis in cancer cells with wild-type p53.

These application notes provide a detailed protocol for the in vitro use of Nutlin-3a, a widely studied MDM2 inhibitor. The protocols outlined below cover cell treatment, analysis of cell viability, and assessment of target engagement and downstream effects.

Mechanism of Action: The MDM2-p53 Signaling Pathway

The following diagram illustrates the mechanism of action of Nutlin-3a. Under normal conditions, MDM2 binds to p53, leading to its ubiquitination and subsequent degradation by the proteasome. Nutlin-3a disrupts this interaction, allowing p53 levels to rise and activate downstream target genes like CDKN1A (p21) and BBC3 (PUMA), resulting in cell cycle arrest and apoptosis, respectively.

Caption: MDM2-p53 pathway and Nutlin-3a action.

Quantitative Data: Nutlin-3a In Vitro Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Nutlin-3a in various human cancer cell lines after 120 hours of exposure. Efficacy is typically observed in cell lines with wild-type (WT) p53, while those with mutant (Mut) p53 are generally insensitive.

| Cell Line | Cancer Type | p53 Status | MDM2 Status | IC50 (nM) |

| OSA | Osteosarcoma | WT | Amplified | 338 ± 138 |

| T778 | Sarcoma | WT | Amplified | 316 ± 129 |

| U2OS | Osteosarcoma | WT | WT | 658 ± 138 |

| SaOS-2 | Osteosarcoma | Mut | WT | Insensitive |

| RMS13 | Rhabdomyosarcoma | Mut | WT | Insensitive |

Data adapted from Sonnemann et al., 2011.

Experimental Protocols

Experimental Workflow Overview

The diagram below outlines a typical workflow for evaluating the in vitro effects of Nutlin-3a.

Caption: A typical experimental workflow for Nutlin-3a.

Preparation of Nutlin-3a Stock Solution

Nutlin-3a is soluble in DMSO up to 100 mM.

-

Reconstitution: To prepare a 10 mM stock solution, dissolve 1 mg of Nutlin-3a (MW: 581.49 g/mol ) in 172 µL of DMSO. Warm the tube at 37°C for 10 minutes and/or sonicate briefly to ensure complete dissolution.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months.

In Vitro Cell Treatment Protocol

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA extraction) at a density that will ensure they are in the exponential growth phase at the time of treatment and do not exceed 80-90% confluency by the end of the experiment.

-

Adherence: Allow cells to adhere and recover for 12-24 hours.

-

Treatment Preparation: Dilute the Nutlin-3a stock solution in complete growth medium to the desired final concentrations. A common concentration range for initial experiments is 0.5 µM to 20 µM. The final DMSO concentration should be kept constant across all wells, including the vehicle control, and should not exceed 0.1%.

-

Incubation: Replace the existing medium with the medium containing Nutlin-3a or vehicle control (DMSO). Incubate the cells for the desired duration. Treatment times can range from 24 to 120 hours, depending on the cell line and the endpoint being measured. For example, changes in protein levels can often be detected within 24 hours, while significant apoptosis or effects on cell viability may require 48-72 hours or longer.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method for assessing cell viability.

-

Cell Treatment: Seed cells in a 96-well plate and treat with a range of Nutlin-3a concentrations for 72-120 hours. Include wells with medium only (blank) and cells with vehicle control.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the vehicle-treated control cells.

Western Blot Analysis

Western blotting is used to detect changes in the protein levels of p53 and its downstream targets, MDM2 and p21.

-

Cell Lysis: Treat cells in 6-well plates with Nutlin-3a (e.g., 5-10 µM) for 24-48 hours. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, MDM2, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Quantitative Real-Time PCR (qPCR)

qPCR is used to measure changes in the mRNA expression of p53 target genes, such as CDKN1A (p21) and BBC3 (PUMA).

-

RNA Extraction: Treat cells with Nutlin-3a (e.g., 10 µM) for 6-24 hours. Lyse the cells and extract total RNA using a suitable kit or TRIzol reagent.

-

cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a reverse transcription kit.

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the target genes (CDKN1A, BBC3) and a housekeeping gene (e.g., GAPDH or ACTB).

-

Thermal Cycling: Perform the qPCR on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Analyze the data using the ΔΔCt method to determine the fold change in gene expression in Nutlin-3a-treated samples relative to vehicle-treated controls, normalized to the housekeeping gene.

References

Application Notes and Protocols for PDM2 Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and use of PDM2 stock solutions for in vitro and in vivo experiments. This compound is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in various cellular processes, including xenobiotic metabolism and immune responses. Accurate preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results.

Chemical Properties and Solubility

Properly dissolving this compound is the first step in its effective application. The following table summarizes the key chemical and solubility properties of this compound. It is crucial to use high-purity, anhydrous solvents to ensure maximum solubility and stability of the compound.

| Property | Data |

| Molecular Formula | C₁₄H₉Cl₃ |

| Molecular Weight | 283.58 g/mol |

| CAS Number | 688348-25-6 |

| Appearance | White to off-white solid |

| Solubility in DMSO | ≥ 50 mg/mL (≥ 176.32 mM)[1][2]. Some suppliers report up to 57 mg/mL (201.0 mM)[3]. It is recommended to use fresh, hygroscopic DMSO for best results. |

| Solubility in Ethanol | ~14 mg/mL[3] |

| Solubility in Water | Insoluble[3] |

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO), a common solvent for in vitro experiments.

Materials:

-

This compound powder

-

Anhydrous, sterile dimethyl sulfoxide (DMSO)

-

Sterile, conical-bottom polypropylene tubes (1.5 mL or 2 mL)

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Sonicator (optional, but recommended)

-

Personal protective equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

-

Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.

-